Narbonolide
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Overview
Description
Narbonolide is a 14-membererd macrolide containing seven stereocentres carrying one ethyl, one hydroxy and five methyl substituents. It is the aglycone of the antibiotic narbonomycin and an intermediate in the biosynthesis of pikromycin. It has a role as a metabolite. It is a macrolide and an enone.
Scientific Research Applications
Total Synthesis and Macrolactone Formation
Narbonolide, recognized for its significance in the pikromycin family of antibiotics, has been a focal point for synthetic chemistry advancements. A notable achievement in this domain is the improved total synthesis of this compound and its subsequent biotransformation to pikromycin, utilizing an intramolecular Nozaki-Hiyama-Kishi coupling. This process not only enhances macrocyclization yields but also facilitates the distinction between C3- and C5-oxidation states. The synthesized this compound, when subjected to biotransformation through a pikAI deletion mutant of Streptomyces venezuelae, yields pikromycin by undergoing glycosylation and oxidation in vivo. This synthesis-biotransformation integration paves the way for crafting novel macrolide analogues with intriguing biological activities (Venkatraman et al., 2006).
Stereoselective Synthesis
The realm of this compound synthesis has also seen progress in the form of a formal total synthesis of the 14-membered macrolactone antibiotic this compound. Central to this synthesis is an intramolecular Nozaki-Hiyama-Kishi coupling, which not only improves yield but also promises the rapid synthesis of this compound analogues, furthering the study of enzymes in the pikromycin biosynthetic pathway (Venkatraman et al., 2005).
Fragment Synthesis
In the pursuit of understanding this compound's structure and synthesis, efforts have been made to construct its fragments with precision. For instance, the C1–C10 fragment of this compound has been synthesized in a manner that ensures stereoselectivity. This method involves an iterative asymmetric acyl-thiazolidinethione aldol reaction to generate the fragment's stereocentres, coupled with Myers alkylation to establish the stereocentre at C6 (Narasimhulu et al., 2008). Similarly, a stereoselective synthesis of the C1–C15 chain of this compound has been described, integrating various chemical reactions such as asymmetric hydroboration, Evans aldol reaction, and Yamaguchi esterification (Yadav et al., 2013).
Engineered Biosynthesis of this compound Derivatives
The field of engineered biosynthesis has shed light on the production of diverse glycosylated derivatives of this compound. Utilizing different deoxysugar biosynthetic gene cassettes and a substrate-flexible glycosyltransferase, new this compound analogs with unconventional sugar moieties have been generated. These derivatives exhibit enhanced antibacterial activities compared to both this compound and erythromycin, demonstrating the potential of combinatorial biosynthesis in generating macrolides with novel sugars and increased biological efficacy (Han et al., 2012).
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |
InChI |
InChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1 |
InChI Key |
YFFOFFWSBYZSOI-HQWJGCFGSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O)C)C)C |
SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)O)C)C)C |
Synonyms |
narbonolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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